molecular formula C24H20N2S B14117674 3-([1,1'-Biphenyl]-4-yl)-6-((4-methylbenzyl)thio)pyridazine CAS No. 1171364-52-5

3-([1,1'-Biphenyl]-4-yl)-6-((4-methylbenzyl)thio)pyridazine

Cat. No.: B14117674
CAS No.: 1171364-52-5
M. Wt: 368.5 g/mol
InChI Key: PVYJGLOHXXNLRV-UHFFFAOYSA-N
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Description

3-([1,1’-Biphenyl]-4-yl)-6-((4-methylbenzyl)thio)pyridazine is a complex organic compound that features a pyridazine ring substituted with biphenyl and methylbenzylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-Biphenyl]-4-yl)-6-((4-methylbenzyl)thio)pyridazine typically involves multi-step organic reactions. One common method includes the condensation of biphenyl derivatives with pyridazine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction setups can be employed to produce large quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

3-([1,1’-Biphenyl]-4-yl)-6-((4-methylbenzyl)thio)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-([1,1’-Biphenyl]-4-yl)-6-((4-methylbenzyl)thio)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-6-((4-methylbenzyl)thio)pyridazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine
  • 3-((4-Methoxybenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine

Uniqueness

3-([1,1’-Biphenyl]-4-yl)-6-((4-methylbenzyl)thio)pyridazine is unique due to its specific substitution pattern and the presence of both biphenyl and methylbenzylthio groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1171364-52-5

Molecular Formula

C24H20N2S

Molecular Weight

368.5 g/mol

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-6-(4-phenylphenyl)pyridazine

InChI

InChI=1S/C24H20N2S/c1-18-7-9-19(10-8-18)17-27-24-16-15-23(25-26-24)22-13-11-21(12-14-22)20-5-3-2-4-6-20/h2-16H,17H2,1H3

InChI Key

PVYJGLOHXXNLRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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